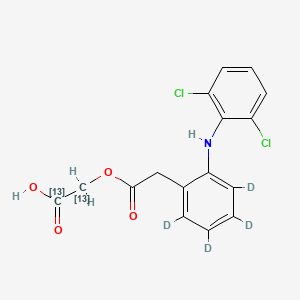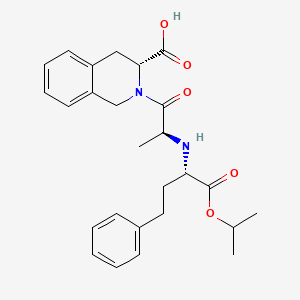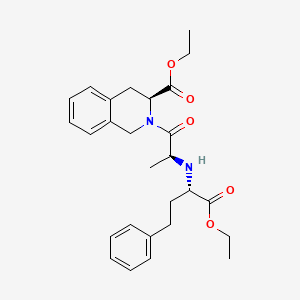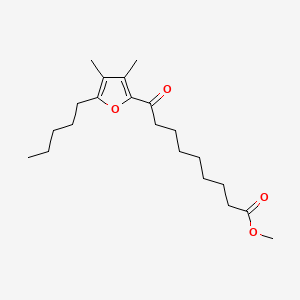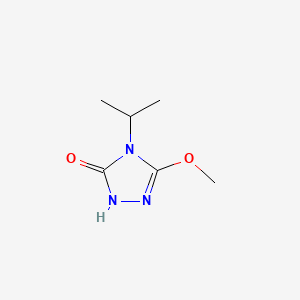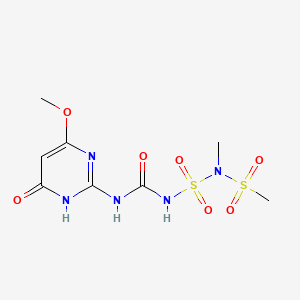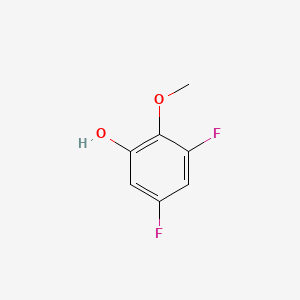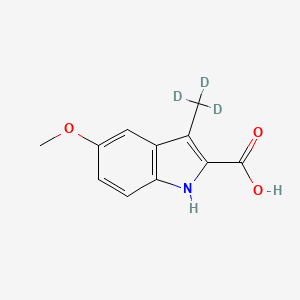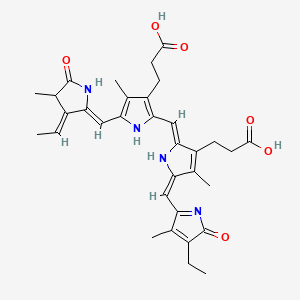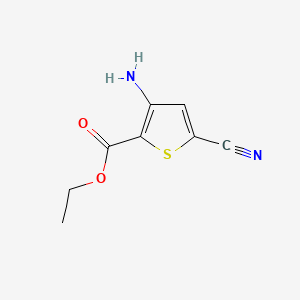
3-Hydroxyoleylcarnitine(Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyoleylcarnitine (Mixture of Diastereomers): is a compound that consists of multiple stereoisomers. It is a colorless to pale yellow solid that is soluble in organic solvents such as ethanol and chloroform but insoluble in water . This compound is primarily used for research and laboratory applications, particularly in the fields of biochemistry and medicine, where it serves as a metabolite for the study and analysis of processes related to fatty acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxyoleylcarnitine can be achieved through various synthetic routes. One common method involves the use of synthetic chemistry techniques, which can be tailored and adjusted according to the needs of the chemical laboratory . The specific synthetic route typically involves the esterification of oleic acid with carnitine, followed by hydroxylation to introduce the hydroxy group at the 3-position.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyoleylcarnitine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to substitute the hydroxy group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 3-oxooleylcarnitine.
Reduction: Regeneration of 3-Hydroxyoleylcarnitine.
Substitution: Formation of 3-chlorooleylcarnitine.
Scientific Research Applications
3-Hydroxyoleylcarnitine has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a reference standard in synthetic chemistry and analytical studies.
Biology: Serves as a metabolite for studying fatty acid metabolism and related biological processes.
Medicine: Utilized in the research of metabolic disorders and diseases associated with fatty acid metabolism.
Industry: Employed in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 3-Hydroxyoleylcarnitine involves its role as a metabolite in fatty acid metabolism. It acts as an intermediate in the transport of fatty acids into the mitochondria for β-oxidation. The compound interacts with carnitine acyltransferase enzymes, facilitating the transfer of fatty acyl groups to carnitine, which are then transported across the mitochondrial membrane. This process is crucial for the production of energy from fatty acids .
Comparison with Similar Compounds
Oleylcarnitine: Lacks the hydroxy group at the 3-position.
Palmitoylcarnitine: Contains a saturated fatty acid chain instead of an unsaturated one.
Stearoylcarnitine: Similar to palmitoylcarnitine but with a longer fatty acid chain.
Uniqueness: 3-Hydroxyoleylcarnitine is unique due to the presence of the hydroxy group at the 3-position, which imparts distinct chemical and biological properties. This hydroxy group allows for additional chemical modifications and interactions, making it a valuable compound for research in fatty acid metabolism and related fields .
Properties
CAS No. |
851132-91-7 |
|---|---|
Molecular Formula |
C25H47NO5 |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
(3R)-3-[(Z)-3-hydroxyoctadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C25H47NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)19-25(30)31-23(20-24(28)29)21-26(2,3)4/h12-13,22-23,27H,5-11,14-21H2,1-4H3/b13-12-/t22?,23-/m1/s1 |
InChI Key |
YBCVTTMMURGSEY-LMLDZDDJSA-N |
SMILES |
CCCCCCCCC=CCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCC(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Synonyms |
(2R)-3-Carboxy-2-[[(9Z)-3-hydroxy-1-oxo-9-octadecen-1-yl]oxy]-N,N,N-trimethyl-1-propanaminium inner salt; (2R)-3-Carboxy-2-[[(9Z)-3-hydroxy-1-oxo-9-octadecenyl]oxy]-N,N,N-trimethyl-1-propanaminium inner salt; 3-Hydroxyoctadecenoylcarnitine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


